4-(Benzyloxy)butanehydrazide
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Overview
Description
4-(Benzyloxy)butanehydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol It is characterized by the presence of a benzyloxy group attached to a butanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)butanehydrazide typically involves the reaction of 4-(benzyloxy)butanoic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyloxybutanoic acid or benzyloxybutanal.
Reduction: Benzyloxybutylamine.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)butanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)butanehydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Benzyloxy)butanehydrazide is unique due to its combination of a benzyloxy group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields of research .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-phenylmethoxybutanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c12-13-11(14)7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) |
InChI Key |
ZOARQXJGEAMJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)NN |
Origin of Product |
United States |
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